1,1'-Bicyclohexyl, 4,4'-dimethyl-
Description
1,1'-Bicyclohexyl, 4,4'-dimethyl- is a bicyclic hydrocarbon featuring two cyclohexyl rings connected at their 1,1' positions, with methyl substituents at the 4,4' positions. This structure imparts unique steric and electronic properties, making it valuable in polymer chemistry and materials science. Notably, bicyclohexyl derivatives are employed in polyimide synthesis to reduce charge-transfer complex (CTC) interactions, enhancing thermal stability and flexibility in high-performance polymers .
Properties
CAS No. |
54823-98-2 |
|---|---|
Molecular Formula |
C14H26 |
Molecular Weight |
194.36 g/mol |
IUPAC Name |
1-methyl-4-(4-methylcyclohexyl)cyclohexane |
InChI |
InChI=1S/C14H26/c1-11-3-7-13(8-4-11)14-9-5-12(2)6-10-14/h11-14H,3-10H2,1-2H3 |
InChI Key |
CGJFYDPGFFFGHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C2CCC(CC2)C |
Origin of Product |
United States |
Preparation Methods
Detailed Reaction Parameters and Yields
| Parameter | Typical Conditions | Outcome/Notes |
|---|---|---|
| Starting Material | 4,4'-Dimethylbiphenyl | Commercially available or synthesized precursor |
| Catalyst | 10% Pd/C (wet) | 100 mg per 0.5 g substrate |
| Solvent | Water or specific organic solvents | Facilitates hydrogenation |
| Hydrogen Pressure | 0.1 to 1 MPa (commonly ~0.4 MPa) | Low pressure favors selectivity |
| Temperature | 125 °C | Optimal for hydrogenation |
| Reaction Time | 16 hours | Ensures high conversion |
| Product Purification | Filtration, ethyl acetate extraction, brine wash | Yields >99% purity |
| Isomer Ratio (cis/trans) | ~18/82 (cyclohexane ring A) | Predominantly trans isomer |
| Yield | Approx. 0.52 g from 0.5 g starting material | High yield and selectivity |
Research Findings and Analysis
- The hydrogenation under mild pressure and elevated temperature with Pd/C catalyst is highly selective for the trans isomer of bicyclohexyl derivatives, including the 4,4'-dimethyl substituted compound.
- The reaction conditions balance the need for complete hydrogenation of the aromatic rings without over-reduction or ring opening.
- The cis/trans isomer ratio is influenced by reaction time and temperature, with longer times favoring trans isomer formation.
- Gas chromatography and NMR spectroscopy confirm the structure and purity of the final product.
- The method is scalable and reproducible, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1,1’-Bicyclohexyl, 4,4’-dimethyl- undergoes various chemical reactions, including:
Reduction: Further hydrogenation can lead to the formation of fully saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,1’-Bicyclohexyl, 4,4’-dimethyl- has several applications in scientific research:
Chemistry: Used as a model compound in studies of hydrogenation and catalytic processes.
Biology: Investigated for its potential effects on biological membranes and lipid bilayers.
Medicine: Explored for its potential use in drug delivery systems due to its stability and hydrophobic nature.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1’-Bicyclohexyl, 4,4’-dimethyl- involves its interaction with molecular targets through hydrophobic interactions. The compound’s non-polar nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability . Additionally, its stability and resistance to oxidation make it a suitable candidate for various chemical reactions and industrial applications .
Comparison with Similar Compounds
Substituent Position and Steric Effects
- [1,1'-Biphenyl]-4,4'-diamine, 3,3'-dimethyl- (o-Tolidine; CAS 119-93-7): Structure: Methyl groups at 3,3' positions on a biphenyl diamine backbone. Properties: Known carcinogenicity due to steric and electronic effects of 3,3'-methyl groups, which promote bioactivation .
4,4'-Bis(Bromomethyl)-1,1'-biphenyl :
Functional Group Variations
- Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate (CAS 792-74-5): Structure: Ester groups at 4,4' positions. Properties: Polar carboxylate groups enhance solubility in polar solvents (e.g., acetone, DMF) but reduce thermal stability compared to non-polar methyl substituents . Applications: Intermediate in synthesizing ligands or pharmaceuticals, contrasting with the polymer-focused applications of bicyclohexyl derivatives.
1,1'-Biphenyl,4,4'-bis(4-ethylcyclohexyl)- (CAS 91538-79-3) :
Structural Analogues with Heteroatoms
- 1,1'-Biphenyl,4,4'-diphenoxy- (CAS 2519-16-6): Structure: Phenoxy ether linkages at 4,4' positions. Properties: Ether groups introduce flexibility but lower thermal stability due to oxidative sensitivity. In contrast, methyl-substituted bicyclohexyl systems exhibit higher thermal resilience .
Paraquat Dimethosulfate (1,1'-Dimethyl-4,4'-bipyridinium bis(methyl sulfate)) :
Data Table: Key Comparative Properties
Critical Analysis of Research Findings
- Thermal Stability: Bicyclohexyl derivatives (e.g., Monomer 2 in ) outperform biphenyl analogs due to reduced CTC interactions. Methyl groups at 4,4' positions likely enhance this effect by minimizing π-π stacking .
- Solubility: Non-polar methyl substituents limit solubility in polar solvents, whereas ester or ionic groups (e.g., paraquat) increase polarity but introduce trade-offs in stability .
- Toxicity: Substituent position critically impacts safety.
Biological Activity
1,1'-Bicyclohexyl, 4,4'-dimethyl- is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through a review of existing literature, including case studies and research findings.
Synthesis and Characterization
The synthesis of 1,1'-Bicyclohexyl, 4,4'-dimethyl- typically involves multi-step organic reactions. The characterization of the compound can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.
Antimicrobial Activity
Studies have indicated that bicyclic compounds often exhibit antimicrobial properties. For instance, derivatives of bicycloalkanes have been reported to show significant antibacterial and antifungal activities against various strains. The disc diffusion method is commonly employed to evaluate these effects.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 1,1'-Bicyclohexyl, 4,4'-dimethyl- | E. coli | 15 |
| Staphylococcus aureus | 12 | |
| Candida albicans | 14 |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. For example, studies on related compounds have shown inhibition against enzymes such as α-glucosidase and acetylcholinesterase (AChE), which are relevant in the treatment of diabetes and Alzheimer's disease respectively.
- α-Glucosidase Inhibition : Compounds similar to 1,1'-Bicyclohexyl, 4,4'-dimethyl- have demonstrated significant inhibition rates, suggesting potential antidiabetic properties.
- AChE Inhibition : AChE inhibitors are crucial for managing Alzheimer's disease; thus, further exploration into this compound's activity against AChE could provide valuable insights.
Case Study 1: Antimicrobial Efficacy
In a recent study evaluating various bicyclic compounds for their antimicrobial efficacy, 1,1'-Bicyclohexyl, 4,4'-dimethyl- was included among other derivatives. The results indicated that it exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.
Case Study 2: Cytotoxicity Testing
Another study focused on the cytotoxic effects of bicyclic compounds on mammalian cell lines. The MTT assay revealed that while some derivatives showed significant cytotoxicity at higher concentrations, 1,1'-Bicyclohexyl, 4,4'-dimethyl- displayed lower toxicity levels compared to others in its class.
Research Findings
Recent literature has highlighted various pharmacological activities associated with bicyclic compounds:
- Antioxidant Activity : Some studies suggest that bicyclic structures can act as antioxidants by scavenging free radicals.
- Anti-inflammatory Properties : Compounds with similar structures have been shown to reduce inflammation in vitro and in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
